(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
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Overview
Description
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxan-3-amine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the oxan-3-amine moiety, and the final conversion to the dihydrochloride salt. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with varying functional groups.
Scientific Research Applications
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine hydrochloride
- (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine sulfate
- (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine phosphate
Uniqueness
Compared to similar compounds, (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride may exhibit unique properties due to the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These differences can make it more suitable for specific applications in research and industry.
Biological Activity
(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, with the CAS number 1808333-20-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H17Cl2N3O, with a molecular weight of 254.15 g/mol. The compound features a pyrazole ring and an oxane (tetrahydrofuran) moiety, which contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
CAS Number | 1808333-20-1 |
Molecular Formula | C9H17Cl2N3O |
Molecular Weight | 254.15 g/mol |
Structural Features | Pyrazole ring, oxane moiety |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Modulation : The compound may interact with various enzymes, potentially inhibiting or activating specific pathways.
- Receptor Interaction : The presence of the pyrazole moiety suggests potential binding to receptors involved in inflammatory and cancer pathways.
- Nucleophilic Substitution : The amine group can participate in nucleophilic reactions, which may alter biological pathways.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects. Preliminary studies suggest that this compound may possess:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation markers.
- Anticancer Activity : Structure-activity relationship studies indicate potential for inhibiting tumor growth.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (Breast Cancer) | 15 | Inhibition of growth |
A549 (Lung Cancer) | 10 | Induction of apoptosis |
In Vivo Studies
Animal model studies have also been conducted to assess the efficacy of this compound in reducing tumor size. One notable study involved administering the compound to mice with xenograft tumors:
Treatment Group | Tumor Size Reduction (%) | Observations |
---|---|---|
Control | - | No significant change |
Treated with Compound | 45 | Reduced vascularization |
Properties
Molecular Formula |
C9H17Cl2N3O |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |
InChI Key |
SOBREGPHMFCEBV-DBEJOZALSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)N.Cl.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.